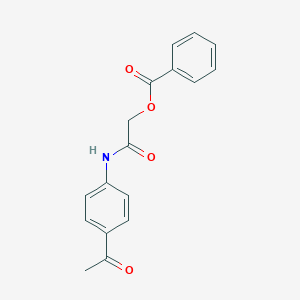
2-(4-Acetylanilino)-2-oxoethyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Acetylanilino)-2-oxoethyl benzoate, commonly known as AOE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. AOE is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C18H15NO4.
Mecanismo De Acción
The exact mechanism of action of AOE is not fully understood, but it is believed that AOE exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins. AOE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. AOE has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a key role in DNA replication and repair.
Biochemical and Physiological Effects:
AOE has been shown to have several biochemical and physiological effects. AOE has been shown to have anti-inflammatory, analgesic, and antipyretic effects. AOE has also been shown to have antitumor and antibacterial effects. AOE has been shown to inhibit the growth of several types of cancer cells, including breast cancer cells, lung cancer cells, and prostate cancer cells. AOE has also been shown to inhibit the growth of several types of bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using AOE in lab experiments is its low toxicity. AOE has been shown to have low toxicity in animal studies, making it a safe compound to use in lab experiments. Another advantage of using AOE in lab experiments is its high solubility in organic solvents, making it easy to dissolve in various solutions. However, one of the limitations of using AOE in lab experiments is its high cost. AOE is a relatively expensive compound, which may limit its use in certain lab experiments.
Direcciones Futuras
There are several future directions for research on AOE. One direction is to further investigate the mechanism of action of AOE and its potential use as an anti-inflammatory agent. Another direction is to investigate the potential use of AOE in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the potential use of AOE as an antibacterial agent and antitumor agent. Finally, future studies should focus on developing more cost-effective methods for synthesizing AOE.
Conclusion:
In conclusion, AOE is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. AOE has been extensively studied for its potential use as an antibacterial agent, antitumor agent, and anti-inflammatory agent. AOE has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. While there are some limitations to using AOE in lab experiments, its low toxicity and high solubility make it a promising compound for further research.
Métodos De Síntesis
There are several methods to synthesize AOE, but the most commonly used method is the condensation reaction between 4-acetylaniline and 2-bromoethyl benzoate. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride in an organic solvent such as dimethylformamide or dimethylacetamide. The product is then purified by recrystallization to obtain pure AOE.
Aplicaciones Científicas De Investigación
AOE has gained significant attention in the field of scientific research due to its potential applications in various fields. AOE has been extensively studied for its potential use as an antibacterial agent, antitumor agent, and anti-inflammatory agent. AOE has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
2-(4-Acetylanilino)-2-oxoethyl benzoate |
|---|---|
Fórmula molecular |
C17H15NO4 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
[2-(4-acetylanilino)-2-oxoethyl] benzoate |
InChI |
InChI=1S/C17H15NO4/c1-12(19)13-7-9-15(10-8-13)18-16(20)11-22-17(21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,20) |
Clave InChI |
BLBDVACFKKBJGM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromo-2-fluorophenyl)-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305584.png)
![N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B305587.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B305588.png)
![N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B305590.png)
![N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B305592.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305595.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B305597.png)
![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-4-imidazolidinone](/img/structure/B305599.png)



![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-cyclopropyl-2-thioxo-4-imidazolidinone](/img/structure/B305603.png)

![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone](/img/structure/B305607.png)